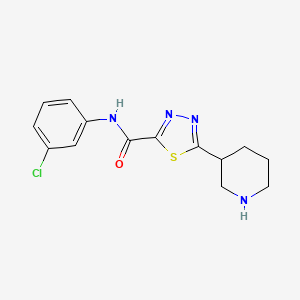

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Overview

Description

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Related compounds have been shown to inhibit oxidative phosphorylation . This suggests that N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

A related compound, chlorpropham, has been shown to be degraded by bacillus licheniformis nkc-1, yielding 3-chloroaniline and 4-chlorocatechol as intermediates . This suggests that this compound might also be metabolized through similar pathways, affecting downstream effects.

Pharmacokinetics

Related compounds such as m-chlorophenylpiperazine have been shown to be metabolized via the cyp2d6 isoenzyme . This suggests that this compound might also be metabolized in a similar manner, impacting its bioavailability.

Result of Action

Related compounds have been shown to cause the gradual destruction of living cells and death of the organism . This suggests that this compound might have similar effects.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .

Biological Activity

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 322.81 g/mol. Its structure includes a thiadiazole ring , which is known for various biological activities, and substituents that enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's activity can be compared with other thiadiazole derivatives as follows:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | Similar thiadiazole and piperidine structure | Antimicrobial |

| N-(3-bromophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | Bromine substitution instead of chlorine | Potential anticancer activity |

| N-(phenyl)-5-piperidin-3-yl-thiadiazole derivatives | Lacks halogen substitution | Varied biological activities |

The presence of the chlorophenyl group significantly contributes to its antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. For instance, it has been tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a notable median inhibitory concentration (IC50), suggesting that modifications to the piperidine ring could enhance its cytotoxic effects .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzymatic Inhibition : The thiadiazole moiety can inhibit specific enzymes involved in microbial metabolism.

- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells or cancer cells, contributing to its antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the thiadiazole ring through cyclization reactions.

- Substitution reactions involving piperidine derivatives.

- Final acylation steps to introduce the carboxamide functional group.

Specific reaction conditions can vary based on desired yield and purity .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Antimicrobial Screening : A study demonstrated that derivatives of this compound exhibited zones of inhibition ranging from 15 mm to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

- Cytotoxicity Assays : In vitro cytotoxicity against MCF-7 cells showed that compounds with enhanced lipophilicity had improved anticancer activity compared to less substituted analogs .

Scientific Research Applications

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide has been evaluated for its anticancer properties against various human cancer cell lines. Studies have shown that compounds containing the thiadiazole moiety exhibit significant cytotoxicity due to their ability to interfere with cellular processes involved in tumor growth.

Case Study: Anticancer Evaluation

A study reported that derivatives of 1,3,4-thiadiazoles demonstrated potent activity against gastric cancer cell lines with IC50 values in the nanomolar range. Specifically, compounds with electron-withdrawing groups like chlorine showed enhanced cytotoxicity compared to their unsubstituted analogs .

Antiviral Properties

Research has also indicated that this compound exhibits antiviral activity against plant viruses such as Tobacco Mosaic Virus (TMV). The mechanism involves disrupting viral replication pathways.

Case Study: Antiviral Activity

In a study focused on synthesizing sulfonamide derivatives of thiadiazoles for antiviral applications, some compounds displayed approximately 50% inhibition of TMV replication. This suggests that modifications to the thiadiazole scaffold can lead to enhanced antiviral efficacy .

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4OS/c15-10-4-1-5-11(7-10)17-12(20)14-19-18-13(21-14)9-3-2-6-16-8-9/h1,4-5,7,9,16H,2-3,6,8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGCFKSXGETJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501159322 | |

| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-51-5 | |

| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.